9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
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Description
9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Electroluminescent Device Properties
Research has explored the synthesis and properties of Zn(II)-chelated complexes based on benzothiazole derivatives, highlighting their potential in producing white-light emission. These complexes exhibit significant photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift in fluorescence emission. Additionally, their application in electroluminescent devices, particularly for red-green-blue (RGB) organic light-emitting diodes (OLEDs), demonstrates their utility in enhancing device performance and efficiency (Roh et al., 2009).
Enhancement of Oxidative Stability for Direct Thermal Lithography
In another study, polymers synthesized from benzothiadiazole derivatives were investigated for their thermal reactivity and luminescent properties. These materials exhibit enhanced oxidative stability and color purity, making them suitable for patterning by NIR direct thermal lithography. This application is significant in the development of advanced materials for electronic and photonic devices (Han et al., 2009).
Catalytic Applications in Oxidation Reactions
Benzothiazole derivatives have also been explored for their catalytic properties. A study described the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of these compounds in catalysis, offering a pathway for more sustainable and efficient chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial and Antitumor Activities
Benzothiazole derivatives have shown promising results in the synthesis of compounds with antimicrobial and antitumor activities. Studies have investigated the synthesis of thiazoles and their fused derivatives, revealing their potential in combating bacterial and fungal infections as well as inhibiting the growth of cancer cells. This research opens avenues for the development of new therapeutic agents based on benzothiazole chemistry (Wardkhan et al., 2008).
Properties
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-23-13-8-10(5-6-12(13)21)15-14-9-3-4-11(7-9)16(14)24-18-17(15)25-19(22)20-18/h5-6,8-9,11,14-16,21H,2-4,7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEURNFLCFXMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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